molecular formula C14H12O5 B14583605 (2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone CAS No. 61234-45-5

(2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone

Cat. No.: B14583605
CAS No.: 61234-45-5
M. Wt: 260.24 g/mol
InChI Key: IAWVVHKJKJSSCC-UHFFFAOYSA-N
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Description

(2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone is a chemical compound with the molecular formula C14H12O5 It is known for its unique structure, which includes multiple hydroxyl groups and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method includes the reaction of 2,4-dihydroxy-5-methylbenzaldehyde with 2,5-dihydroxybenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The methanone group can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone
  • (2,4-Dihydroxy-5-methylphenyl)(2,4-dihydroxyphenyl)methanone
  • (2,5-Dihydroxyphenyl)(phenyl)methanone

Uniqueness

(2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both 2,4-dihydroxy-5-methylphenyl and 2,5-dihydroxyphenyl groups

Properties

CAS No.

61234-45-5

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

(2,4-dihydroxy-5-methylphenyl)-(2,5-dihydroxyphenyl)methanone

InChI

InChI=1S/C14H12O5/c1-7-4-9(13(18)6-12(7)17)14(19)10-5-8(15)2-3-11(10)16/h2-6,15-18H,1H3

InChI Key

IAWVVHKJKJSSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)O)C(=O)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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